molecular formula C12H8FNO3 B6373714 3-Fluoro-4-(3-nitrophenyl)phenol CAS No. 1261935-86-7

3-Fluoro-4-(3-nitrophenyl)phenol

Cat. No.: B6373714
CAS No.: 1261935-86-7
M. Wt: 233.19 g/mol
InChI Key: XYVMJTMXDGURFR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-nitrophenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of a benzene ring, a fluorine atom at the meta position, and a 3-nitrophenyl substituent at the adjacent para position. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. The nitro group (-NO₂) enhances electron-withdrawing effects, influencing reactivity in substitution or coupling reactions, while the fluorine atom modulates solubility and intermolecular interactions .

Properties

IUPAC Name

3-fluoro-4-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMJTMXDGURFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684276
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-86-7
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The patent CN102766053B outlines a nitration process using m-fluorophenol as the starting material. The reaction employs sulfuric acid (98%) as a catalyst and sodium nitrate as the nitrating agent. The mass ratio of m-fluorophenol to water to sodium nitrate is optimized at 11.2:30:9.35. The reaction proceeds at −5–0°C to minimize side reactions, with a 50–60-minute incubation post-acid addition. The chemical equation is:

 m-fluorophenol+NaNO3H2SO43-fluoro-4-nitrophenol+3-fluoro-6-nitrophenol (isomer)\text{ }m\text{-fluorophenol} + \text{NaNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-fluoro-4-nitrophenol} + \text{3-fluoro-6-nitrophenol (isomer)}

This method achieves a 45.5% yield of 3-fluoro-4-nitrophenol with 99.2% purity, as confirmed by gas chromatography and 1H^1\text{H}-NMR.

Purification Strategy

Crude product purification utilizes a mixed solvent system of water, ether, and methylene dichloride (5:3:10 volume ratio). This step selectively removes the 3-fluoro-6-nitrophenol isomer, which is less soluble in the ternary solvent. The mass ratio of crude product to solvent is maintained at 13–14:21 to maximize recovery.

Industrial Scalability

The process is designed for a 100L reactor, emphasizing energy efficiency and short reaction times. The use of low-temperature nitration reduces energy consumption, while the mixed solvent system simplifies isomer separation. A comparative experiment (Table 1) demonstrates the impact of temperature and reagent ratios on yield.

Nitration with Concentrated Nitric Acid in Non-Aqueous Solvents

Reaction Design and Optimization

Patent CN101302161A describes an alternative approach using 65% concentrated nitric acid in non-aqueous solvents (CH2_2Cl2_2 or 1,2-dichloroethane). The solvent-to-m-fluorophenol mass ratio is 10–20:1, and the nitric acid-to-substrate ratio is 1.5–1.8:1. The reaction occurs at 0–15°C over 0.5–1.5 hours, followed by steam distillation to isolate the product.

Purification and Yield

Post-reaction steam distillation removes the solvent first, followed by the target compound. Ether extraction and washing with saturated sodium bicarbonate and sodium chloride solutions yield 3-fluoro-4-nitrophenol with 99% purity but a lower yield of 33.4%. The method’s simplicity is offset by higher nitric acid consumption and prolonged distillation times.

Comparative Analysis of Methodologies

Yield and Purity

Parameter Sulfuric Acid/NaNO3_3 Concentrated HNO3_3
Yield45.5%33.4%
Purity99.2%99%
Reaction Temperature−5–0°C0–15°C
Isomer Removal Efficiency91%Not Reported

Process Economics and Environmental Impact

The sulfuric acid method requires precise temperature control but achieves higher yields, reducing raw material costs. In contrast, the nitric acid method generates less acidic waste but consumes more solvent during distillation.

Challenges in Isomer Separation

Both methods produce 3-fluoro-6-nitrophenol as a byproduct. The ternary solvent system in effectively isolates the desired isomer through differential solubility, while relies on distillation, which is less selective.

Scientific Research Applications

3-Fluoro-4-(3-nitrophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-nitrophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 3-Fluoro-4-nitrophenol (CAS 394-41-2): Structure: Lacks the phenyl linker between the nitro group and the phenol ring. Properties: Lower molecular weight (157.10 g/mol vs. ~249.18 g/mol for 3-Fluoro-4-(3-nitrophenyl)phenol) and higher polarity due to direct nitro substitution. Melting point data unavailable, but similar compounds like 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (melting point 102–104°C) suggest nitro derivatives exhibit higher thermal stability . Applications: Used as intermediates in pharmaceuticals (e.g., synthesis of 4-amino-3-fluorophenol via nitro reduction) .
  • 3-Chloro-4-fluorophenol (CAS 2613-23-2): Structure: Replaces the 3-nitrophenyl group with a chlorine atom. Properties: Molecular weight 146.55 g/mol; reduced steric hindrance compared to the bulkier nitrophenyl group. Chlorine’s weaker electron-withdrawing effect may decrease acidity compared to nitro-substituted analogues .
  • 4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol: Structure: Contains a cyano (-CN) group and additional fluorine atoms. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is likely higher than in nonpolar media .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
3-Fluoro-4-(3-nitrophenyl)phenol ~249.18 Not reported Likely soluble in ether, DCM -OH, -F, -NO₂, phenyl linker
3-Fluoro-4-nitrophenol 157.10 Not reported Soluble in methanol, ethyl acetate -OH, -F, -NO₂
3-Chloro-4-fluorophenol 146.55 Not reported Soluble in dichloromethane -OH, -F, -Cl
3-Fluoro-4-(octyloxy)phenol 240.31 Not reported Soluble in nonpolar solvents -OH, -F, octyl ether

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(3-nitrophenyl)phenol?

A practical approach involves Suzuki-Miyaura cross-coupling between a boronate ester intermediate (e.g., 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) and a halogenated 3-nitrophenyl derivative. This method requires palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous conditions, and inert atmosphere (argon/nitrogen). Post-reaction purification via column chromatography or recrystallization ensures product isolation .

Q. How can the purity and structural integrity of 3-Fluoro-4-(3-nitrophenyl)phenol be validated?

Use multimodal characterization :

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments.
  • HPLC with UV detection (e.g., at 254 nm) to assess purity (>98% is typical for research-grade material).
  • Melting point analysis to compare with literature values (e.g., nitrophenol analogs exhibit mp 94–98°C) .

Q. What solvents are optimal for dissolving 3-Fluoro-4-(3-nitrophenyl)phenol?

The compound shows moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers. Avoid chloroform if nitro group stability is a concern .

Q. What safety precautions are necessary when handling this compound?

Nitrophenol derivatives often exhibit toxicity (H302, H315) and irritancy (H319, H335). Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal protocols. Oral LD₅₀ values for structurally related nitrophenols exceed 2,000 mg/kg in rodents .

Q. How can the nitro group be quantified in this compound?

Employ UV-Vis spectroscopy at 400–420 nm (characteristic absorbance for nitrophenols) or titration using pH-sensitive indicators (e.g., 4-nitrophenol solutions transition at pH 4.8–7.6). Calibrate with standard curves .

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro substituents influence reactivity?

The fluoro group (-F) acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the adjacent nitro group (-NO₂). Computational studies (e.g., DFT) can model charge distribution and predict sites for nucleophilic/electrophilic attacks. This electronic profile may facilitate applications in catalysis or bioactive molecule synthesis .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

Contradictions often arise from impurities (e.g., regioisomers, unreacted boronate esters). Perform:

  • LC-MS for impurity profiling.
  • Recrystallization in ethanol/water mixtures to isolate the pure product.
  • Reaction optimization (e.g., varying catalyst loading, temperature) to minimize by-products .

Q. What methodologies assess the biological activity of this compound?

In in vitro studies :

  • Screen for cytotoxicity using cancer cell lines (e.g., MDA-MB-231) via MTT assays.
  • Evaluate microtubule destabilization (if applicable) using immunofluorescence microscopy. Reference analogs like 2-amino-4-(3-nitrophenyl)-4H-naphthopyran-3-carbonitrile for protocol design .

Q. How to optimize reaction conditions for improved yield?

Apply Design of Experiments (DoE) to test variables:

  • Catalyst type (e.g., PdCl₂ vs. Pd(OAc)₂).
  • Solvent polarity (THF vs. DMF).
  • Temperature (80–120°C). Monitor progress via TLC or in-situ IR spectroscopy .

Q. Can computational modeling predict substituent effects on molecular interactions?

Yes. Use density functional theory (DFT) to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) for redox potential.
  • Electrostatic potential maps to identify reactive sites.
    Input structures derived from SMILES/InChI strings (e.g., InChI=1S/C17H10FNO2/...) for accuracy .

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